molecular formula C13H23N5O3S2 B12980388 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide

5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B12980388
M. Wt: 361.5 g/mol
InChI Key: UPROGYPPQROFPI-UHFFFAOYSA-N
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Description

5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide is a high-purity synthetic compound designed for pharmaceutical and biological research. It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to confer favorable in vivo stability and low toxicity . The molecular structure incorporates a ureido linker with tert-butyl and cyclopropylmethyl substitutions, which are strategically designed to modulate the compound's lipophilicity and steric properties, thereby influencing its bioavailability and target interaction . The N,N-dimethylsulfonamide group is a key functional moiety often associated with potent biological activity, particularly in inhibiting enzymes like carbonic anhydrase . This molecular architecture makes it a candidate for investigating new therapeutic agents, with potential applications in developing antimicrobials , central nervous system (CNS) active compounds such as anticonvulsants , and other bioactive molecules. The compound's design leverages the established research value of the 1,3,4-thiadiazole sulfonamide chemotype, which is present in several clinical drugs and is frequently explored for its capacity to interact robustly with biomolecules, including proteins and DNA . Its research applications are foundational, aimed at advancing chemical biology and drug discovery efforts. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H23N5O3S2

Molecular Weight

361.5 g/mol

IUPAC Name

3-tert-butyl-1-(cyclopropylmethyl)-1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C13H23N5O3S2/c1-13(2,3)14-10(19)18(8-9-6-7-9)11-15-16-12(22-11)23(20,21)17(4)5/h9H,6-8H2,1-5H3,(H,14,19)

InChI Key

UPROGYPPQROFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N(CC1CC1)C2=NN=C(S2)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions

The urea derivative is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides. The tert-butyl and cyclopropylmethyl groups are incorporated through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (-SO₂NMe₂) undergoes protonation/deprotonation depending on pH, enabling solubility modulation and coordination chemistry.

  • Protonation : Occurs in strongly acidic conditions (e.g., HCl), forming a sulfonic acid derivative.

  • Deprotonation : Achieved with bases like NaOH, yielding a sulfonamide anion for nucleophilic reactions.

Key Data :

ConditionReactivityProduct Stability
pH < 2Sulfonamide protonationStabilized in polar solvents
pH > 10Sulfonamide deprotonationReactive toward electrophiles

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic substitution and cycloaddition due to electron-deficient nitrogen and sulfur atoms :

Electrophilic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 5-position .

  • Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/CH₃COOH) occurs selectively at the 5-position .

Cycloaddition Reactions

  • Dipolar Additions : Undergoes [3+2] cycloadditions with diazo compounds to form fused heterocycles (e.g., triazolothiadiazoles) .

Nucleophilic Substitution at Sulfonamide Group

The dimethylamine substituent on the sulfonamide undergoes alkylation/acylation:

Reaction TypeReagentsProducts
Alkylation R-X (alkyl halides)N-alkylated sulfonamide derivatives
Acylation R-COCl (acyl chlorides)N-acylated sulfonamides

Example : Reaction with methyl iodide in DMF yields N-methylated derivatives, enhancing lipophilicity.

Ureido Group Reactivity

The 3-(tert-butyl)-1-(cyclopropylmethyl)ureido moiety undergoes hydrolysis and cyclization:

Hydrolysis

  • Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the urea bond to release tert-butylamine and cyclopropylmethylamine .

  • Basic Hydrolysis (NaOH/EtOH): Forms carbamic acid intermediates, decomposing to CO₂ and amines .

Cyclization

Under dehydrating conditions (e.g., P₂O₅), the ureido group forms bicyclic structures via intramolecular C-N bond formation .

Stability Under Oxidative Conditions

The compound resists oxidation at the thiadiazole sulfur but undergoes sulfonamide oxidation with strong oxidizers (e.g., KMnO₄):

  • Sulfone Formation : Prolonged exposure converts -SO₂NMe₂ to -SO₃H.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring fused with a sulfonamide moiety, which is known for its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often include the formation of the thiadiazole ring followed by the introduction of the sulfonamide group, which enhances the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of sulfonamides, including those related to thiadiazoles, exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures possess efficacy against various strains of bacteria and fungi.

  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial folate synthesis pathways, particularly targeting enzymes such as dihydropteroate synthase (DHPS). This mechanism is crucial for developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiadiazole-based compounds. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

  • Case Studies : A study involving structural analogs showed that modifications to the thiadiazole structure could enhance cytotoxicity against breast and colon cancer cells. The presence of the sulfonamide group contributes to improved solubility and bioavailability, making these compounds promising candidates for further development.

Case Studies

  • Antifungal Activity : A series of novel sulfonamide derivatives were synthesized and tested for antifungal efficacy against Candida species. Some compounds demonstrated superior activity compared to traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .
  • Anticancer Evaluation : In a study focusing on new anticancer agents, compounds containing a similar thiadiazole-sulfonamide framework were shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Mechanism of Action

The mechanism of action of 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. The urea derivative can act as a hydrogen bond donor or acceptor, further enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Sulfonamides

The table below compares key structural and functional differences:

Compound Name Substituents on Thiadiazole Core Biological Activity Key Reference
Target Compound Ureido (tert-butyl + cyclopropylmethyl), N,N-dimethyl sulfonamide Inferred: Enzyme inhibition/agrochemical N/A
Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide) Acetamide, sulfonamide Carbonic anhydrase inhibition (antiglaucoma)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Mercapto, acetamide Unspecified (pharmacopeial standard)
N-5-Tetrazolyl-N′-arylurea derivatives Tetrazole, arylurea Herbicidal, plant growth regulation

Key Observations :

  • The target compound’s ureido group distinguishes it from acetazolamide’s acetamide, suggesting divergent biological targets. Urea derivatives in exhibit agrochemical activity, whereas acetazolamide is therapeutic.
  • The cyclopropylmethyl group may enhance metabolic stability compared to aryl-substituted ureas (e.g., in ), which are prone to oxidative degradation.

Physicochemical Properties

  • Stability : Urea linkages are generally hydrolytically stable, but the steric bulk of tert-butyl may further protect against enzymatic degradation .

Biological Activity

The compound 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide is a derivative of the thiadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms. The structural characteristics include:

  • Thiadiazole ring : Contributes to the compound's stability and interaction with biological targets.
  • Sulfonamide group : Enhances solubility and bioavailability.
  • tert-butyl and cyclopropylmethyl substituents : Potentially influence pharmacokinetics and receptor binding.

Research indicates that thiadiazole derivatives exhibit a range of biological activities through various mechanisms:

  • Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression. The inhibition mechanism involves hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme's active site .
  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the sulfonamide group enhances their ability to disrupt bacterial cell wall synthesis .
  • Anticancer Potential : Studies have indicated that compounds containing thiadiazole rings can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Carbonic Anhydrase InhibitionInhibits CA IX, affecting tumor pH levels
AntimicrobialDisrupts bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Inhibition of Carbonic Anhydrases :
    A study evaluating a series of thiadiazole sulfonamides found that specific derivatives exhibited significant inhibition against CA IX, leading to reduced viability of cancer cell lines under hypoxic conditions. This suggests potential for therapeutic use in targeting tumor microenvironments .
  • Antimicrobial Efficacy :
    Research involving various bacterial strains demonstrated that thiadiazole derivatives showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to higher values depending on the structure . For instance, a derivative was effective against Staphylococcus aureus, showing a zone of inhibition indicative of its potential as an antibacterial agent.
  • Anticancer Activity :
    In vitro studies reported that the compound induced significant cytotoxic effects on several human cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1,3,4-thiadiazole derivatives, and how can they be adapted for this compound?

  • The synthesis of 1,3,4-thiadiazoles often involves cyclization of thiosemicarbazides with reagents like POCl₃ under reflux conditions. For example, thiadiazole cores are formed by reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazides in POCl₃ at 90°C for 3 hours, followed by pH adjustment for precipitation . Adapting this to the target compound would require substituting the acylating agent with tert-butyl-cyclopropylmethyl urea and optimizing alkylation steps for the sulfonamide group.

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • 1H NMR and IR spectroscopy are essential for confirming functional groups (e.g., urea NH, sulfonamide S=O). For instance, in similar thiadiazoles, NH protons resonate at δ ~10 ppm in DMSO-d₆, while sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹ in IR . Elemental analysis and TLC are used to verify purity and molecular composition .

Q. How can solubility challenges be addressed during in vitro assays?

  • Thiadiazoles with sulfonamide groups often exhibit poor aqueous solubility. Co-solvents like DMSO or DMF (5–10% v/v) are used in biological assays. Alternatively, derivatization with hydrophilic substituents (e.g., hydroxyl groups) or formulation as sodium salts can improve solubility .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during the alkylation of the thiadiazole core?

  • Regioselective alkylation of the sulfonamide group can be achieved using sterically hindered bases (e.g., DBU) to deprotonate specific NH sites. For example, in 1,3,4-thiadiazole-2-sulfonamides, dimethylation is favored by reacting with methyl iodide in DMF using NaH as a base, ensuring selectivity for the N,N-dimethyl group .

Q. How do computational methods (e.g., DFT) aid in analyzing structural and electronic properties?

  • Density Functional Theory (DFT) calculations predict bond angles, charge distribution, and reactivity. For instance, studies on similar thiadiazoles reveal that electron-withdrawing groups (e.g., sulfonamide) lower the LUMO energy, enhancing electrophilic reactivity. These insights guide synthetic modifications to tune biological activity .

Q. What experimental controls are critical when evaluating biological activity against contradictory data?

  • Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions. Controls should include:

  • Positive controls (e.g., known enzyme inhibitors).
  • Solvent controls to exclude vehicle effects.
  • Replicate experiments with blinded analysis to reduce bias.
  • Validating target engagement via orthogonal methods (e.g., SPR, ITC) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • SAR strategies involve systematic substitution of the urea and sulfonamide moieties. For example:

  • Replacing the cyclopropylmethyl group with bulkier substituents (e.g., benzyl) may enhance binding to hydrophobic pockets.
  • Introducing electron-deficient groups on the thiadiazole ring improves metabolic stability.
  • Data from analogous compounds show that tert-butyl groups enhance pharmacokinetic properties by reducing CYP450 metabolism .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 3 hours under conventional heating) .
  • Data Reproducibility : Report detailed reaction conditions (solvent purity, temperature gradients) to address variability in yields .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry for structurally complex derivatives.

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